2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine scaffold. Its structural complexity arises from the spiro junction at the indole C3 and pyrano-pyridine C4' positions, with critical substituents including a 2'-amino group, 6'-ethyl and 7'-methyl substituents, and a 3'-carbonitrile moiety. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological activities, such as kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2'-amino-6'-ethyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-3-23-10(2)8-14-15(17(23)24)19(12(9-20)16(21)26-14)11-6-4-5-7-13(11)22-18(19)25/h4-8H,3,21H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFUUNVDJCICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile represents a complex organic structure with potential biological significance. Its unique spiro structure combines an indole moiety with a pyrano[3,2-c]pyridine framework, which may contribute to various pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately . The structural complexity of this compound suggests possible interactions with biological targets that could lead to significant therapeutic effects.
Biological Activity Overview
Preliminary research indicates that compounds with similar structures exhibit notable pharmacological activities , including:
- Anticancer Activity : Several studies have suggested that derivatives of indole and pyrano compounds can inhibit cancer cell proliferation. For example, analogs have shown cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory properties linked to the modulation of inflammatory pathways through specific molecular interactions .
The exact mechanisms by which 2'-amino-6'-ethyl-7'-methyl derivatives exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific enzymes or receptors involved in critical biological pathways. For instance:
- Cell Cycle Regulation : Some studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase .
- Reactive Oxygen Species (ROS) Modulation : Compounds exhibiting antioxidant properties can reduce oxidative stress by scavenging free radicals and inhibiting ROS formation .
Case Studies and Research Findings
- Anticancer Activity : A study on pyridine analogs demonstrated significant cytotoxicity against human colorectal carcinoma cells, suggesting that structural modifications could enhance anticancer efficacy .
- Antioxidant Properties : In vitro assays using DPPH and ABTS methods revealed that certain derivatives possess strong antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. These studies indicate favorable interactions with proteins involved in cancer progression .
Comparative Analysis of Related Compounds
To better understand the potential of 2'-amino derivatives, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-1-(2-methylpropyl)-6',7-dimethyl | Similar spiro structure | Different side chain |
| 2-amino-6-methyl-pyrano[3,2-c]pyridine | Lacks indole moiety | Simpler structure |
| 4-methoxyphenyl derivative | Different functional groups | Varies in reactivity |
This table highlights how variations in structure can influence biological activity and pharmacological potential.
Comparison with Similar Compounds
Key Observations :
- The target compound and the analog in share the same spiro[indole-pyrano-pyridine] core but differ in the N1 substituent (3-fluorobenzyl vs. unsubstituted indole) and 6' position (2-methoxyethyl vs. ethyl) .
- Pyrano[2,3-d]pyrimidine derivatives () exhibit simplified fused systems but retain critical pharmacophores like amino and carbonitrile groups .
Q & A
Q. Basic
- 1H/13C NMR : Key signals include spiro-carbon resonances at δ ~47–57 ppm (13C) and aromatic protons at δ 6.8–7.5 ppm (1H). For example, similar spiro-indole derivatives show distinct NH2 peaks at δ 6.69–7.49 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and confirm spiro-conformation. High-resolution data (e.g., R factor <0.06) are critical for detecting twinning or disorder .
How can researchers address contradictory NMR data between synthesized batches?
Advanced
Discrepancies may arise from tautomerism, solvent effects (e.g., DMSO vs. CDCl3), or impurities. Mitigation strategies include:
- High-field NMR (400+ MHz) : Resolves overlapping signals (e.g., methyl/ethyl groups at δ 2.7–3.4 ppm) .
- Cross-validation with X-ray : Confirm backbone structure and substituent positions .
- HPLC-MS : Detect trace impurities (>99% purity threshold) .
What biological activities are reported for structurally related spiro[indole-pyrano]carbonitriles?
Basic
Analogous compounds exhibit:
- Antioxidant activity : EC50 values <50 µM in DPPH assays for derivatives with electron-withdrawing groups (e.g., nitro, methoxy) .
- Antitubercular effects : MIC ~6.25 µg/mL against M. tuberculosis H37Rv for bromo-substituted variants .
- α-2C adrenoreceptor agonism : Relevant for cardiovascular studies .
How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?
Q. Advanced
- Catalyst screening : Test Brønsted acids (e.g., p-TSA) or organocatalysts to enhance enantioselectivity .
- Solvent optimization : Replace ethanol with PEG-400 for greener synthesis and easier product isolation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) while maintaining >85% yield .
What computational methods predict the bioactivity and pharmacokinetics of derivatives?
Q. Advanced
- In silico docking (AutoDock Vina) : Predict binding affinities to targets like Mtb enoyl-ACP reductase .
- ADMET prediction (SwissADME) : Assess bioavailability (%ABS >60), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR modeling : Correlate substituent effects (e.g., EDG/EWG) with antioxidant potency .
How can crystallographic data resolve ambiguities in stereochemistry?
Q. Advanced
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data-to-parameter ratios (>10:1) .
- Twinning analysis (SHELXL) : Apply Hooft parameter or R1/R1(wR2) tests to detect pseudo-merohedral twinning .
- Hirshfeld surface analysis : Validate hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking .
What purification challenges arise, and what techniques ensure high-purity product?
Q. Basic
- Common issues : Co-crystallization of byproducts, solubility limitations in polar solvents.
- Solutions :
How do substituent modifications impact the compound’s physicochemical properties?
Q. Advanced
- LogP studies : Ethyl/methyl groups increase hydrophobicity (LogP +0.5–1.0), while amino groups enhance solubility .
- Thermal stability (TGA) : Decomposition >250°C for derivatives with rigid spiro-cores .
- Electrochemical profiling (CV) : Redox peaks at −0.8 to −1.2 V (vs. Ag/AgCl) indicate electron-deficient aromatic systems .
What strategies validate the compound’s mechanism of action in biological assays?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
